1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Description

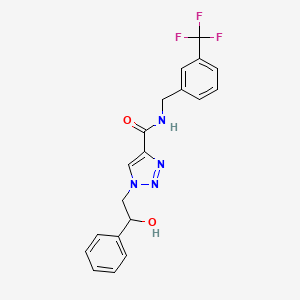

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-hydroxy-2-phenylethyl group and at position 4 with a carboxamide moiety. The amide nitrogen is further substituted with a 3-(trifluoromethyl)benzyl group. The hydroxy group enhances hydrophilicity, while the trifluoromethyl (CF₃) group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O2/c20-19(21,22)15-8-4-5-13(9-15)10-23-18(28)16-11-26(25-24-16)12-17(27)14-6-2-1-3-7-14/h1-9,11,17,27H,10,12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOWLFTUUASUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves "click" chemistry methods that allow for the efficient formation of the triazole ring. The presence of functional groups such as hydroxy and trifluoromethyl significantly influences its biological properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C18H18F3N5O2 |

| Molecular Weight | 460.4 g/mol |

| CAS Number | Not available |

| SMILES | CC@HC1=CC=CC=C1N(C2=CC=C(C(F)(F)F)C=C2)N=N1C(=O)N |

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent inhibition against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In a comparative study of triazole derivatives:

- Compound A (similar structure): IC50 = 5 µg/mL against Staphylococcus aureus.

- Compound B (parent compound): IC50 = 10 µg/mL against Escherichia coli.

These results indicate that modifications in the structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are also noteworthy. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Inhibition Studies

A recent evaluation showed:

- IC50 Values :

- COX-1: 19.45 ± 0.07 μM

- COX-2: 23.8 ± 0.20 μM

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole compounds. The following trends have been observed:

- Substituent Effects : Electron-withdrawing groups (like trifluoromethyl) generally enhance activity against certain targets.

- Ring Modifications : Variations in the phenyl ring substituents can lead to significant changes in both antimicrobial and anti-inflammatory activities.

Table: SAR Data Summary

| Substituent Type | Activity Change |

|---|---|

| Electron-donating groups | Decrease in activity |

| Electron-withdrawing groups | Increase in activity |

| Alkyl vs. Aryl substituents | Variable effects depending on chain length |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

This compound has shown promise as an anticancer agent. Research indicates that triazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to 1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their ability to inhibit c-Met kinases, which are implicated in various cancers. A study highlighted that triazole-based inhibitors exhibited potent activity against c-Met with low micromolar IC50 values, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

The antimicrobial properties of triazole compounds have been extensively studied. The incorporation of the 1H-1,2,3-triazole moiety has been associated with enhanced activity against a range of pathogens, including bacteria and fungi. For example, derivatives of triazoles have been shown to exhibit significant antifungal activity against strains resistant to conventional treatments .

Neuroprotective Effects

Recent studies suggest that triazole derivatives may possess neuroprotective properties. Compounds structurally related to this compound have been investigated for their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress . This makes them potential candidates for treating neurodegenerative diseases.

Agricultural Applications

Pesticide Development

The unique properties of this compound lend themselves to applications in agricultural science, particularly in the development of novel pesticides. Triazole compounds are known for their fungicidal properties and are utilized in agricultural formulations to combat fungal diseases in crops. The introduction of trifluoromethyl groups enhances the biological activity and stability of these compounds, making them effective agents against a variety of plant pathogens .

Plant Growth Regulators

Research also indicates that certain triazole derivatives can act as plant growth regulators. They influence hormonal pathways within plants, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where reducing chemical inputs is crucial .

Material Science Applications

Polymer Chemistry

The incorporation of triazole moieties into polymer backbones has been explored for creating materials with enhanced thermal and mechanical properties. The unique bonding characteristics of the triazole ring can lead to improved cross-linking in polymer matrices, resulting in materials with better durability and resistance to degradation .

Sensors and Catalysts

Triazole derivatives have also found applications in sensor technology and catalysis. Their ability to coordinate with metal ions makes them suitable for developing sensors capable of detecting various analytes. Furthermore, they serve as catalysts in organic reactions due to their unique electronic properties .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Differences and Implications

- Hydroxy Group : The target compound’s 2-hydroxy-2-phenylethyl group distinguishes it from analogs like Rufinamide derivatives, which lack hydroxy substituents. This group may improve aqueous solubility and enable hydrogen bonding in biological targets .

- Trifluoromethyl Substitution : The 3-(trifluoromethyl)benzyl group enhances lipophilicity compared to compounds with chlorophenyl or methoxyphenyl groups (e.g., ZIPSEY, LELHOB). The CF₃ group also increases metabolic stability by resisting oxidative degradation .

- Amino vs. Hydroxy Substituents: Compound 3e () and the target compound differ in substituent polarity. The amino group in 3e may facilitate stronger hydrogen bonding, while the hydroxy group in the target compound offers a balance between hydrophilicity and steric bulk .

Preparation Methods

Reaction Mechanism

The hydrazone derivative undergoes ring-opening upon reaction with ammonia, followed by cyclocondensation to form the triazole core. Substituted phenyl groups on the hydrazone precursor dictate the substituents on the final triazolecarboxamide. For the target compound, the 2-hydroxy-2-phenylethyl and 3-(trifluoromethyl)benzyl groups would originate from appropriately substituted hydrazones.

Optimization Parameters

- Temperature : 45°–150°C (optimal: 65°–85°C)

- Time : 0.5–12 hours (optimal: 1.5–6 hours)

- Ammonia : 1.2–15 mol per mol hydrazone.

A representative synthesis from the patent achieved 97% purity using 39.7 g of hydrazone derivative, 150 mmol ammonia, and 100 g water at 80°C for 3 hours.

Organocatalytic Enamine-Azide Cycloaddition

Organocatalytic methods, such as those described by Sampad et al., utilize enamine intermediates formed from ketones and amines to react with azides. This approach is highly regioselective and avoids metal catalysts.

Synthetic Workflow

Key Advantages

- Regioselectivity : Produces 1,4,5-trisubstituted triazoles exclusively.

- Catalyst Efficiency : Diethylamine or proline (10–20 mol%) suffices.

- Functional Group Tolerance : Compatible with electron-withdrawing (e.g., trifluoromethyl) and donating groups.

Multi-Step Functional Group Assembly

For complex triazolecarboxamides, multi-step strategies involving sequential functionalization are often employed.

Stepwise Synthesis

- Triazole Core Formation : Click chemistry (CuAAC) between an alkyne (e.g., propargyl alcohol) and an azide (e.g., 3-(trifluoromethyl)benzyl azide) generates the 1,2,3-triazole.

- Carboxamide Coupling : The triazole-4-carboxylic acid is activated (e.g., via thionyl chloride) and coupled with 2-hydroxy-2-phenylethylamine using HATU or EDCI.

Yield and Purity Considerations

- Click Chemistry : Yields >85% with Cu(I) catalysts.

- Amide Coupling : Yields 70–90% depending on activating reagents.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Catalyst Development

Q & A

Q. Critical conditions :

- Solvent choice : Ethanol improves solubility of aromatic intermediates, while DMSO accelerates reaction rates but may complicate purification.

- Catalyst loading : Excess Cu(I) can lead to side reactions; optimize to 5–10 mol%.

- Temperature control : Higher temperatures (>60°C) risk triazole ring decomposition.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. Core methods :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 3:1) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify triazole protons (δ 7.8–8.2 ppm), hydroxyethyl group (δ 4.5–5.0 ppm), and trifluoromethyl benzyl (δ 4.3–4.6 ppm for CH₂).

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Basic: How can researchers design initial biological activity assays for this compound?

Q. Stepwise approach :

In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination) .

Enzyme inhibition : Target kinases or microbial enzymes (e.g., CYP450) via fluorescence-based assays.

Antimicrobial testing : Use agar dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) and solvent-only blanks.

Advanced: What strategies optimize synthesis yield and purity when encountering low yields or impurities?

Q. Systematic optimization via Design of Experiments (DOE) :

- Variables : Solvent polarity, catalyst loading, temperature, and reaction time.

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate pure product .

Q. Troubleshooting :

- Low yield : Increase azide/alkyne stoichiometry (1.2:1) or switch to microwave-assisted synthesis for faster cycloaddition .

- Impurities : Add scavengers (e.g., EDTA for Cu residues) or employ HPLC (C18 column, acetonitrile/water mobile phase) for final purification .

Advanced: How can computational methods predict and enhance the compound’s bioactivity?

Q. Key approaches :

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonds between the triazole ring and active-site residues .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values from similar triazoles to predict potency .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Software : Schrödinger Suite, GROMACS, or Open Babel for descriptor calculation.

Advanced: How should researchers resolve contradictory biological activity data across studies?

Q. Methodological reconciliation :

Verify synthesis protocols : Ensure identical intermediates, catalysts, and purification steps. Cross-reference NMR/MS data with literature .

Assay standardization : Re-test under controlled conditions (e.g., same cell passage number, serum-free media).

Orthogonal assays : Combine MTT with apoptosis flow cytometry or Western blotting (e.g., caspase-3 activation) to confirm cytotoxicity mechanisms .

Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.